molecular formula C9H8F2O3S B6287607 2,3-Difluoro-5-methoxy-4-(methylthio)benzoic acid CAS No. 1895423-57-0

2,3-Difluoro-5-methoxy-4-(methylthio)benzoic acid

Cat. No. B6287607
CAS RN: 1895423-57-0
M. Wt: 234.22 g/mol
InChI Key: DYOZXMQSLCDMJN-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-methoxy-4-(methylthio)benzoic acid is a chemical compound with the CAS Number: 1895423-57-0 . It has a molecular weight of 234.22 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H8F2O3S/c1-14-5-3-4(9(12)13)6(10)7(11)8(5)15-2/h3H,1-2H3,(H,12,13) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 234.22 . It is a solid in its physical form . More specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.

Safety and Hazards

The compound has some hazard statements associated with it: H315, H319, H335 . These codes correspond to specific hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261, P305, P351, P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

properties

IUPAC Name

2,3-difluoro-5-methoxy-4-methylsulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3S/c1-14-5-3-4(9(12)13)6(10)7(11)8(5)15-2/h3H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOZXMQSLCDMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)O)F)F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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